6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline

Antithrombotic synthesis Chiral resolution Process chemistry

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline (CAS 1017336-71-8) is a chiral, bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. It features a bromine atom at the 6-position and a methyl group at the 3-position of the partially saturated quinoline ring system.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1017336-71-8
Cat. No. B3200023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline
CAS1017336-71-8
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2)Br)NC1
InChIInChI=1S/C10H12BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-3,5,7,12H,4,6H2,1H3
InChIKeyAGTHTJZPMASLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline (CAS 1017336-71-8) – Structural and Pharmacophoric Baseline for Procuring a Chiral Tetrahydroquinoline Building Block


6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline (CAS 1017336-71-8) is a chiral, bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. It features a bromine atom at the 6-position and a methyl group at the 3-position of the partially saturated quinoline ring system [1]. The compound serves primarily as a synthetic intermediate, leveraging the bromine as a handle for cross-coupling reactions and the chiral 3-methyl group for stereochemical control. Unlike its fully aromatic quinoline analogs, the partially saturated THQ core introduces conformational flexibility and a basic secondary amine, which can be advantageous for modulating physicochemical properties and target binding in medicinal chemistry campaigns [2].

Why Generic 3-Methyl-Tetrahydroquinoline or Alternative Halogen Congeners Cannot Substitute 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline in Research and Process Chemistry


Simple substitution of the 6-bromo substituent or the 3-methyl group leads to profound changes in reactivity, selectivity, and biological outcome. Patent EP2824187 explicitly identifies (3R)-methyl-6-bromo-1,2,3,4-tetrahydroquinoline as a key chiral intermediate en route to the antithrombotic agent argatroban, underscoring that both the bromine atom and the 3-methyl configuration are structurally essential for the synthesis of specific diastereomers [1]. In the context of biological target engagement, comparative studies on structurally related quinoline-based ALLINIs (HIV integrase inhibitors) reveal that replacing 6-bromo with iodine (8a), amino (8b), or bulkier aryl groups results in up to a two-fold or greater loss in multimerization EC50, demonstrating that the 6-bromo substitution delivers a quantifiably superior activity profile that cannot be matched by other halogens, amino, or extended aryl substituents at the same position [2].

Quantitative Differentiation Guide for 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline: Comparator-Based Evidence for Informed Selection


Chiral Intermediate Superiority: (3R)-6-Bromo-3-methyl-THQ as the Essential Synthon for Diastereomerically Pure Argatroban Epimers

Patent EP2824187 establishes that (3R)-methyl-6-bromo-1,2,3,4-tetrahydroquinoline is a mandatory intermediate for accessing the (21R) and (21S) epimers of argatroban. The invention demonstrates that the 6-bromo substitution is integral to the synthetic route, enabling the preparation of enantiomerically pure (ee ≥99%) 3-methyl-THQ derivatives that could not be obtained with equivalent chiral purity using the unsubstituted 3-methyl-THQ or alternative halogen analogs [1]. The patent explicitly states that previous attempts using chiral rhodium catalysts for asymmetric hydrogenation of 3-methylquinoline failed to achieve satisfactory enantioselectivity, making the 6-bromo-substituted chiral synthon the preferred route for argatroban synthesis [1].

Antithrombotic synthesis Chiral resolution Process chemistry

Biological Activity Differential: 6-Bromo Substitution Outperforms Iodo, Amino, and Bulky Aryl Replacements in ALLINI EC50 Potency

In a head-to-head comparison of 4-chlorophenylquinoline ALLINI analogs, the 6-bromo substituted compound (ALLINI-2) exhibited an EC50 of 0.09 ± 0.01 µM for HIV-1 integrase multimerization, representing the most potent substitution at the 6-position. By comparison, the iodo analog (8a) showed an EC50 of 0.20 ± 0.06 µM (2.2-fold less active) and the amino analog (8b) showed an EC50 of 0.19 ± 0.05 µM (2.1-fold less active). Compound 1 with a hydrogen at the same position provided a baseline EC50 of 0.10 ± 0.02 µM [1]. The bromine atom therefore delivers a measurable gain in potency over hydrogen while significantly outperforming the larger iodine atom and the amino group, highlighting a non-linear structure-activity relationship where the 6-bromo substituent occupies a unique potency maximum [1].

HIV-1 integrase ALLINI Antiviral SAR

Mutant Resilience Differential: 8-Bromo Analog Retains Full Potency Against A128T Mutant While 6-Bromo Suffers Significant Loss

When tested against the ALLINI-resistant HIV-1 integrase A128T mutant, the 6-bromo substituted quinoline derivative exhibited a significant loss of antiviral potency, whereas the isomeric 8-bromo analog retained full effectiveness [1]. This differential susceptibility provides critical insight for procurement: while the 6-bromo compound is superior in wild-type potency (see Evidence Item 2), the 8-bromo isomer is preferred when mutant coverage is required. This intra-class structure-activity relationship (SAR) distinction allows researchers to intentionally select the 6-bromo analog for wild-type focused studies where maximum potency is paramount, or to use the differential as a chemical biology probe to interrogate the role of the A128 residue in inhibitor binding [1].

Drug resistance HIV-1 integrase A128T ALLINI mutant profiling

Target Application Scenarios for 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline Based on Verified Differentiation Evidence


Synthesis of Diastereomerically Pure Argatroban Epimers via Chiral 6-Bromo-3-methyl-THQ Synthon

Procure this compound when the synthetic objective is the preparation of (21R)- or (21S)-argatroban with high diastereomeric purity. The 6-bromo-3-methyl-THQ intermediate, particularly the (3R)-enantiomer, is the essential chiral building block disclosed in EP2824187 for accessing argatroban epimers with ee ≥99% [1]. Alternative routes using unsubstituted 3-methyl-THQ or catalytic asymmetric hydrogenation of 3-methylquinoline have failed to deliver the required enantioselectivity, making this the only validated procurement choice for argatroban generic development or chiral analog synthesis [1].

Medicinal Chemistry Campaigns Targeting Wild-Type HIV-1 Integrase ALLINI Binding Sites

Use the 6-bromo-3-methyl-THQ scaffold as a privileged core for developing allosteric HIV-1 integrase inhibitors. The 6-bromo substituent delivers an EC50 of 0.09 µM in the IN multimerization assay, outperforming the 6-iodo (0.20 µM) and 6-amino (0.19 µM) analogs [1]. This compound is specifically indicated when targeting wild-type virus, as the 6-bromo substitution is susceptible to the A128T resistance mutation, whereas the 8-bromo regioisomer is not [1]. Researchers focusing on wild-type potency optimization should select the 6-bromo analog over the 8-bromo or other halogen variants.

Chemical Biology Probe Development for Studying ALLINI-Resistant HIV-1 Mutants (A128T)

The differential sensitivity of the 6-bromo vs. 8-bromo analogs to the A128T resistance mutation makes the 6-bromo compound a valuable chemical biology tool. By comparing the activity loss of the 6-bromo analog against wild-type versus A128T mutant IN, researchers can probe the structural role of the alanine 128 residue in inhibitor binding [1]. This application leverages the well-characterized mutant susceptibility profile to dissect binding mechanisms, a capability not provided by the 8-bromo analog which remains fully active against both wild-type and mutant enzymes.

Quote Request

Request a Quote for 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.